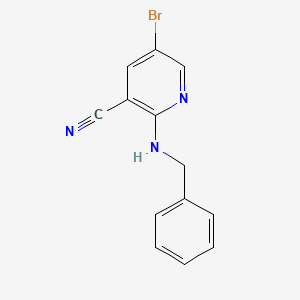

2-(Benzylamino)-5-bromonicotinonitrile

Description

Overview of Nicotinonitrile Derivatives in Chemical Science

Nicotinonitrile, also known as 3-cyanopyridine, and its derivatives represent a critical scaffold in medicinal chemistry and materials science. ekb.egresearchgate.net These nitrogen-containing heterocyclic compounds are integral structural units in numerous natural products and synthetic drugs. researchgate.net The pyridine (B92270) ring system is one of the most prevalent N-heteroaromatics found in a wide array of physiologically active molecules. researchgate.net

The versatility of the nicotinonitrile framework allows for extensive functionalization, leading to a diverse range of biological activities. bohrium.com Researchers have successfully synthesized derivatives exhibiting antioxidant, anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties. ekb.egresearchgate.net The significance of this chemical class is underscored by the number of its derivatives that have been developed into marketed drugs, including bosutinib, milrinone, neratinib, and olprinone. ekb.egresearchgate.netbohrium.com The continued exploration of nicotinonitrile-based hybrids is a vibrant area of research, aimed at discovering novel biological activities and developing new therapeutic agents. ekb.egbohrium.com

Significance of 2-(Benzylamino)-5-bromonicotinonitrile as a Target Compound in Academic Research

Within the extensive family of nicotinonitrile derivatives, this compound has emerged as a compound of particular interest for academic research. Its molecular architecture, featuring a pyridine core with a cyano group at the 3-position, a benzylamino group at the 2-position, and a bromine atom at the 5-position, imparts specific chemical properties that make it a valuable research tool and synthetic precursor.

The presence and position of the substituent groups are crucial to its function. The benzylamino group enhances the molecule's lipophilicity, which can improve its ability to permeate cell membranes. The bromine atom at the 5-position introduces specific steric and electronic effects that influence the compound's reactivity and how it interacts with biological targets. This strategic placement is noted to improve steric complementarity with the hydrophobic pockets of certain viral proteases.

A primary area of investigation for this compound is in antiviral research. It serves as a key building block or precursor for the synthesis of more complex molecules, such as protease inhibitors. Notably, it has been identified as a scaffold for developing inhibitors targeting viruses like SARS-CoV-2.

Scope and Objectives of Scholarly Inquiry into this compound

The scholarly inquiry into this compound is multifaceted, with clear objectives aimed at leveraging its unique chemical properties for various applications. The primary goals of current and future research on this compound include:

Exploration of Synthetic Pathways: Developing and optimizing synthetic routes to produce this compound and its analogues. Common methods investigated include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Antiviral Drug Discovery: A major focus is the systematic evaluation of its potential as an antiviral agent. This includes its use as a precursor for inhibitors of viral proteases, such as the SARS-CoV-2 3CL protease.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the molecular structure affect its biological activity. This involves creating derivatives by altering substituents, for example, at the 4-position, to enhance potency and selectivity.

Development of Research Tools: Utilizing the compound's structure for other applications. For instance, the nitrile group can be chemically modified to create fluorescent probes for use in cellular imaging and other biological assays.

Physicochemical Property Optimization: Addressing challenges such as the compound's poor solubility in water. Research is directed towards developing novel formulations, like nanoemulsions or liposomal carriers, to improve its delivery and bioavailability in biological systems.

The table below summarizes the key properties of the target compound.

| Property | Value |

| CAS Registry Number | 1346534-91-5 |

| Molecular Formula | C13H10BrN3 |

| Molecular Weight | 288.14 g/mol |

| IUPAC Name | 5-bromo-2-[(phenylmethyl)amino]pyridine-3-carbonitrile |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF), poorly soluble in water. |

| Stability | Stable under inert atmospheres; may be susceptible to photodegradation. |

Compound Index

Structure

3D Structure

Properties

CAS No. |

1346534-91-5 |

|---|---|

Molecular Formula |

C13H10BrN3 |

Molecular Weight |

288.14 g/mol |

IUPAC Name |

2-(benzylamino)-5-bromopyridine-3-carbonitrile |

InChI |

InChI=1S/C13H10BrN3/c14-12-6-11(7-15)13(17-9-12)16-8-10-4-2-1-3-5-10/h1-6,9H,8H2,(H,16,17) |

InChI Key |

GXLAJBBWAVJRPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)C#N |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of 2 Benzylamino 5 Bromonicotinonitrile

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 2-(benzylamino)-5-bromonicotinonitrile is electronically influenced by three distinct substituents: the electron-donating benzylamino group at the 2-position, and the electron-withdrawing bromo and cyano groups at the 5- and 3-positions, respectively. This substitution pattern dictates the regioselectivity of further transformations on the heterocyclic core.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally considered electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, the potent electron-donating nature of the amino group at the 2-position can activate the ring towards electrophiles. Conversely, the deactivating effects of the bromo and cyano substituents counteract this activation.

In related 2-amino-5-bromopyridine (B118841) systems, electrophilic substitution, such as iodination, has been shown to occur at the C-3 position. For instance, the synthesis of 2-amino-3-iodo-5-bromopyridine is achieved by treating 2-amino-5-bromopyridine with potassium iodate (B108269) (KIO₃) and potassium iodide (KI) in a sulfuric acid medium. google.com This suggests that the C-3 position of this compound, already occupied by a cyano group, is the most activated site. Given that this position is blocked, further electrophilic substitution on the pyridine ring is generally unfavorable without modification of the existing substituents.

Nucleophilic Substitution Patterns

Direct nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is challenging due to the absence of a good leaving group on an activated position (typically C-2, C-4, or C-6). The bromine at C-5 is not ideally positioned for activation by the ring nitrogen and the cyano group for a classical SNAr reaction. However, in related 2,6-dichloronicotinate systems, selective nucleophilic substitution of the chlorine at the 2-position by benzylamine (B48309) can be achieved, indicating the susceptibility of the C-2 position to nucleophilic attack when a suitable leaving group is present. google.com

Chemical Transformations at the Bromo-Substituent

The bromine atom at the 5-position is a key handle for molecular diversification, primarily through transition metal-catalyzed reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)

The carbon-bromine bond is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the bromo-substituent in 2-aminopyridine (B139424) derivatives is well-documented, making it a reliable anchor for various coupling strategies. guidechem.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester. wikipedia.orglibretexts.org It is widely used to form biaryl structures or to introduce alkyl and alkenyl groups. organic-chemistry.org For 2-amino-5-bromopyridine derivatives, Suzuki coupling provides a powerful method for creating C-C bonds at the C-5 position. guidechem.com The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the activated boronic acid and reductive elimination to yield the coupled product. libretexts.org

Sonogashira Coupling: This reaction provides an efficient route to synthesize 5-alkynylpyridine derivatives by coupling the bromo-substituent with a terminal alkyne. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net This methodology has been successfully applied to 2-amino-3-bromo and 2-amino-5-bromopyridine systems to generate a variety of 2-amino-alkynylpyridines in moderate to excellent yields. researchgate.netnih.gov The resulting alkynyl group can be a versatile functional handle for further transformations, such as click chemistry to form triazoles. nih.gov

Table 1: Examples of Sonogashira Coupling with Halogenated Aminopyridines

| Aryl Halide | Alkyne Partner | Catalyst System | Base/Solvent | Product | Yield | Reference |

| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 2-Amino-3-alkynylpyridines | 72-96% | researchgate.net |

| 2-Amino-5-bromo-3-iodopyridine | Terminal alkynes | Not specified | Not specified | 2-Amino-5-alkynyl-3-iodopyridines | Not specified | nih.gov |

Heck and Stille Couplings: While specific examples for this compound are not prevalent in the searched literature, the Heck reaction (coupling with an alkene) and the Stille reaction (coupling with an organotin compound) are standard transformations for aryl bromides and represent viable, though less commonly reported, pathways for the functionalization of this scaffold.

Reductive Debromination Strategies

While often a site for coupling, the bromo-substituent can also be removed through reductive debromination if the parent des-bromo compound is the desired target. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation) or other hydride sources. This reaction pathway allows for the synthesis of 2-(benzylamino)nicotinonitrile (B1269758) from the brominated precursor.

Chemical Modifications at the Secondary Amine (Benzylamino) Functionality

The secondary amine of the benzylamino group is nucleophilic and can participate in a range of chemical transformations.

Acylation and Sulfonylation: The amine can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, in the presence of a base to form the corresponding amides and sulfonamides. This modification can be used to install a variety of functional groups and to alter the electronic and steric properties of the molecule. For example, acylation of the related 2-amino-5-bromopyridine has been reported. guidechem.com

Alkylation: Further alkylation of the secondary amine is possible, leading to a tertiary amine. This reaction would typically involve treatment with an alkyl halide in the presence of a base.

N-Debenzylation: The benzyl (B1604629) group can serve as a protecting group for the amine. It can be removed under various conditions, most commonly via catalytic hydrogenation (e.g., using H₂ and Pd/C), to yield the free primary amine, 2-amino-5-bromonicotinonitrile. This unmasking of the primary amine opens up a new set of possibilities for functionalization, including diazotization reactions or the synthesis of ureas and thioureas.

N-Alkylation and N-Acylation Reactions

The secondary amine of the benzylamino group in this compound is a key site for introducing further molecular complexity through N-alkylation and N-acylation reactions. These transformations allow for the synthesis of a diverse range of derivatives with potentially altered chemical and biological properties.

N-Alkylation:

The N-alkylation of this compound would involve the reaction of the secondary amine with an alkylating agent, such as an alkyl halide, in the presence of a base. The choice of base is crucial to deprotonate the amine, thereby increasing its nucleophilicity, without promoting unwanted side reactions. Common bases for such transformations include sodium hydride (NaH), potassium carbonate (K2CO3), or organic bases like triethylamine (B128534) (TEA). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.

| Reactant (Analogous) | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

| 2-Aminoquinazoline | Benzyl alcohol | [CpIrCl2]2/NaOH | - | 2-(N-Benzylamino)quinazoline | 92 | rsc.org |

| 2-Aminopyrimidine | Ethanol (B145695) | [CpIrCl2]2/NaOH | - | 2-(N-Ethylamino)pyrimidine | 85 | rsc.org |

| N-Benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K2CO3 | Acetonitrile | N-Benzoyl 5-((benzylamino)methyl)tetrazole | 55 (isomer 1), 45 (isomer 2) | mdpi.com |

N-Acylation:

N-acylation of the secondary amino group can be readily achieved using standard acylation methods. Acylating agents such as acyl chlorides or anhydrides in the presence of a base are typically employed. For example, the N-acylation of 2-aminopyridine with acetic anhydride (B1165640) is a common step in the synthesis of 2-amino-5-bromopyridine, indicating the feasibility of this reaction on the amino group. researchgate.net This suggests that this compound would react similarly with various acylating agents to yield the corresponding N-acyl derivatives. The reaction is often performed in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) with a non-nucleophilic base such as triethylamine or pyridine to neutralize the acid byproduct.

The use of transient silyl (B83357) protection of hydroxyl groups in nucleosides followed by N-acylation with amino acid chloroanhydrides has been reported, achieving high yields. semanticscholar.org This methodology could potentially be adapted for the N-acylation of this compound, particularly if sensitive functional groups are present.

| Reactant (Analogous) | Acylating Agent | Base/Conditions | Solvent | Product | Yield (%) | Reference |

| 2-Aminopyridine | Acetic anhydride | Reflux | - | 2-Acetamidopyridine | - | researchgate.net |

| 2-Chloro-5-cyanopyridine | Acetic anhydride | Hydrogenation (Pd/C) | Acetic acid | 2-Chloro-5-(N-acetylaminomethyl)pyridine | - | google.com |

| Adenosine (B11128) | N-Phthaloylglycyl chloride | Pyridine, TMSCl | Pyridine | N6-(N-Phthaloylglycyl)adenosine | 85 | semanticscholar.org |

Selective Deprotection of the Benzyl Group for Further Amination

The benzyl group on the secondary amine of this compound serves as a protecting group. Its selective removal is a critical step to liberate the primary amino group, 2-amino-5-bromonicotinonitrile, which can then undergo further functionalization, particularly amination reactions.

Catalytic hydrogenolysis is the most common and effective method for N-debenzylation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. sigmaaldrich.com The choice of solvent is important, with alcoholic solvents like ethanol or methanol (B129727) often being used. researchgate.net However, a potential side reaction in alcoholic solvents is N-alkylation of the newly formed primary amine. researchgate.net To circumvent this, trifluoroethanol has been reported as a superior solvent that prevents this side reaction. researchgate.net

A significant challenge in the debenzylation of halogenated compounds is the potential for hydrodehalogenation, where the bromo substituent is also removed. The selectivity of the debenzylation can be influenced by the catalyst, solvent, and additives. The use of a mixed catalyst system of palladium and niobic acid-on-carbon has been shown to facilitate the hydrogenative deprotection of N-benzyl groups under mild conditions. acs.orgnih.gov Another approach to enhance selectivity is the addition of chloride salts to the reaction mixture, which has been shown to prevent the removal of aryl chlorides during debenzylation. researchgate.net

| Substrate (Analogous) | Catalyst | Conditions | Solvent | Product | Yield (%) | Reference |

| N-Benzylamines | Pd/C, Nb2O5/C | H2 (1 atm), rt | Methanol | Primary/Secondary Amines | quant. | acs.orgnih.gov |

| N-Benzyl-protected indole | 10% Pd/C | H2, rt | Trifluoroethanol | Indole | High | researchgate.net |

| 5-Benzyloxyindole | Pd(0) EnCat™ 30NP | Cyclohexene, Acetic acid, 85 °C | Ethanol | 5-Hydroxyindole | >98 | sigmaaldrich.com |

Once the benzyl group is removed to yield 2-amino-5-bromonicotinonitrile, the resulting primary amine can participate in various amination reactions. For example, it can be further functionalized through reactions such as the Buchwald-Hartwig amination or other cross-coupling reactions to introduce new aryl or alkylamino substituents at the 2-position of the pyridine ring. The presence of the bromine atom at the 5-position also offers a handle for further modifications through cross-coupling reactions, allowing for the synthesis of a wide array of disubstituted pyridine derivatives.

Spectroscopic Characterization and Structural Elucidation of 2 Benzylamino 5 Bromonicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, the precise arrangement of atoms and their chemical environments within the 2-(Benzylamino)-5-bromonicotinonitrile molecule can be mapped out.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the substituted pyridine (B92270) ring.

The benzyl group protons typically appear as a singlet for the methylene (B1212753) (-CH₂-) bridge and a multiplet for the five aromatic protons of the phenyl ring. The protons on the pyridine ring, being in an electron-deficient aromatic system, are expected to resonate at lower fields (higher ppm values). The specific chemical shifts and coupling patterns are dictated by the electronic effects of the bromine, cyano, and benzylamino substituents. The amine proton (-NH-) often appears as a broad singlet, and its chemical shift can be variable.

A representative ¹H NMR spectral data interpretation is summarized below:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Pyridine-H6 | ~8.2 | Doublet (d) | 1H |

| Pyridine-H4 | ~7.8 | Doublet (d) | 1H |

| Phenyl-H (ortho, meta, para) | ~7.2-7.4 | Multiplet (m) | 5H |

| NH | ~5.5-6.5 | Broad Singlet (br s) | 1H |

| CH₂ | ~4.6 | Doublet (d) | 2H |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, thirteen distinct carbon signals are anticipated, corresponding to the carbons of the pyridine ring, the cyano group, and the benzyl substituent. The chemical shifts are influenced by the local electronic environment. Carbons attached to electronegative atoms (N, Br) and those in the aromatic rings will appear at characteristic chemical shifts.

A representative ¹³C NMR spectral data interpretation is provided below:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine-C2 | ~158 |

| Pyridine-C6 | ~150 |

| Pyridine-C4 | ~142 |

| Benzyl-C1' (ipso) | ~138 |

| Phenyl-C (ortho, meta, para) | ~127-129 |

| Cyano (-C≡N) | ~117 |

| Pyridine-C3 | ~108 |

| Pyridine-C5 | ~95 |

| Benzyl-CH₂ | ~48 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would show correlations between the adjacent protons on the pyridine ring (H4 and H6) and among the protons of the benzyl group's phenyl ring. A key correlation would also be observed between the NH proton and the benzylic CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation). emerypharma.com It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the signals for the benzylic CH₂ protons would correlate with the benzylic carbon signal, and the pyridine ring proton signals would correlate with their respective carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include the benzylic CH₂ protons showing a correlation to the C2 carbon of the pyridine ring, confirming the benzylamino substitution point. Additionally, correlations from the pyridine protons to the cyano carbon would establish the position of the nitrile group. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₃H₁₀BrN₃. chemicalbook.com The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) in the mass spectrum. HRMS would be used to confirm the exact mass of the molecular ion, which is calculated to be 287.0061 for the ⁷⁹Br isotope and 289.0041 for the ⁸¹Br isotope.

Electron impact (EI) or other ionization methods cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a fingerprint of the molecule's structure. tutorchase.com

For this compound, several key fragmentation pathways can be predicted:

Loss of a Benzyl Radical: A common fragmentation is the cleavage of the C-N bond between the benzyl group and the pyridine ring. This would result in the formation of a highly stable benzyl cation or tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91. This is often a very prominent peak in the spectrum of benzyl-containing compounds.

Loss of a Bromine Radical: Cleavage of the C-Br bond would lead to a fragment ion corresponding to the loss of a bromine atom.

Fragmentation of the Pyridine Ring: Subsequent fragmentation can involve the loss of HCN from the nicotinonitrile core, a characteristic fragmentation for nitrile-containing aromatic rings. arkat-usa.org

The analysis of these daughter ions helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. tutorchase.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the bonds.

Vibrational Band Assignment for Nitrile and Amine Moieties

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the nitrile (C≡N) and the secondary amine (N-H) moieties. The nitrile group typically exhibits a sharp and intense absorption band in the region of 2200-2260 cm⁻¹. For this compound, this stretching vibration is a key diagnostic feature.

The secondary amine group gives rise to a characteristic N-H stretching vibration, which is typically observed as a single, sharp band of moderate intensity in the range of 3300-3500 cm⁻¹. Additionally, the N-H bending vibration can be observed in the region of 1550-1650 cm⁻¹. The presence of the benzyl group and the pyridine ring will also contribute to the complexity of the spectrum with C-H stretching vibrations from the aromatic rings appearing above 3000 cm⁻¹ and from the methylene (-CH₂-) group just below 3000 cm⁻¹. C=C and C=N stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2200 - 2260 |

| Secondary Amine (N-H) | Stretching | 3300 - 3500 |

| Secondary Amine (N-H) | Bending | 1550 - 1650 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (-CH₂-) | Stretching | < 3000 |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 |

X-ray Crystallography for Solid-State Structural Determination

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly available scientific literature. However, analysis of closely related structures, such as 2-amino-5-bromopyridine (B118841), provides valuable insights into the likely solid-state conformation and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

A single-crystal X-ray diffraction analysis would provide the definitive three-dimensional structure of this compound. This technique would determine the precise bond lengths, bond angles, and torsion angles within the molecule, revealing its absolute configuration and preferred conformation in the crystalline state. It would be expected that the pyridine ring is essentially planar, with the benzylamino and bromo substituents attached. The conformation would be defined by the torsion angles around the C-N bond connecting the benzyl group to the pyridine ring and the C-C bond of the ethylamino bridge.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a variety of intermolecular forces. Hydrogen bonding is anticipated to be a dominant interaction, with the secondary amine (N-H) acting as a hydrogen bond donor and the nitrogen atom of the nitrile group or the pyridine ring acting as potential acceptors. These hydrogen bonds could lead to the formation of one-dimensional chains or two-dimensional networks within the crystal lattice.

Computational Chemistry and Theoretical Investigations of 2 Benzylamino 5 Bromonicotinonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as the foundation for exploring the quantum mechanical properties of 2-(benzylamino)-5-bromonicotinonitrile. These calculations allow for a detailed understanding of the molecule's geometry and electronic landscape.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process seeks to find the lowest energy conformation of the molecule. Using a functional such as B3LYP with a 6-311G(d,p) basis set, the optimized structure reveals key bond lengths, bond angles, and dihedral angles.

The electronic structure of the optimized geometry is then analyzed. The distribution of electron density and the molecular electrostatic potential (MEP) are of particular importance. The MEP map provides a visual representation of the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the pyridine (B92270) ring and the cyano group are expected to be electron-rich regions, indicated by negative electrostatic potential. Conversely, the hydrogen atoms of the amino group and the benzyl (B1604629) ring are likely to exhibit positive electrostatic potential. This distribution is crucial for understanding intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.895 | ||

| C-C (pyridine) | 1.390 - 1.410 | ||

| C-N (pyridine) | 1.330 - 1.345 | ||

| C-C≡N | 1.430 | ||

| C≡N | 1.150 | ||

| C-N (amino) | 1.370 | ||

| N-C (benzyl) | 1.450 | ||

| C-N-C (amino) | 125.5 | ||

| C-C-Br | 118.9 | ||

| C-C-C≡N | 121.3 | ||

| C(pyridine)-C(amino)-N-C(benzyl) |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests a more reactive molecule. For this compound, the HOMO is likely to be localized on the electron-rich aminopyridine ring, while the LUMO may be distributed over the electron-withdrawing cyano group and the pyridine ring. This separation of the frontier orbitals has implications for the molecule's electronic transitions and charge transfer properties. From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. worldscientific.comnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.07 |

| Chemical Hardness (η) | 2.18 |

| Chemical Softness (S) | 0.23 |

| Electrophilicity Index (ω) | 3.79 |

Theoretical Prediction of Spectroscopic Properties

DFT calculations can also predict various spectroscopic properties, providing a means to validate experimental findings.

NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra. The chemical shifts are sensitive to the electronic environment of each nucleus, making this a valuable tool for structure elucidation.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum. The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, transitions are expected to be of the π→π* and n→π* type, originating from the aromatic rings and the non-bonding electrons of the nitrogen atoms.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C-Br | 115.2 ppm |

| C-NH | 158.4 ppm | |

| C≡N | 117.8 ppm | |

| ¹H NMR | N-H | 8.5 ppm |

| Pyridine-H | 7.5 - 8.2 ppm | |

| Benzyl-H | 7.2 - 7.4 ppm | |

| UV-Vis | λmax | 280 nm, 350 nm |

| Major Transitions | π→π, n→π |

Molecular Modeling and Dynamics Simulations

Beyond static DFT calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound.

Conformational Landscape Analysis

The presence of rotatable bonds in this compound, particularly the C-N bond of the amino linker and the N-C bond of the benzyl group, allows for multiple conformations. A systematic conformational search can identify the low-energy conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding site or self-assemble. The relative energies of different conformers can indicate which shapes are most likely to be populated at room temperature.

Protein-Ligand Docking and Interaction Studies

Given that aminopyridine and nicotinonitrile scaffolds are common in bioactive molecules, it is valuable to explore the potential of this compound as a ligand for protein targets. nih.govnih.gov Molecular docking simulations can predict the preferred binding orientation of the molecule within a protein's active site.

For instance, docking studies could be performed against a kinase, a common target for aminopyridine-based inhibitors. The simulation would reveal potential hydrogen bonding interactions between the pyridine nitrogen or the amino group hydrogen and amino acid residues in the binding pocket. The benzyl group and the brominated ring can form hydrophobic and halogen bonding interactions, respectively, which can contribute to the binding affinity. The results of these docking studies are often summarized in a table detailing the interacting residues and the nature of the interactions.

Table 4: Hypothetical Docking Interaction Summary with a Kinase Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| Glu91 | Hydrogen Bond (with NH) | 2.1 |

| Leu145 | Hydrophobic (with benzyl ring) | 3.8 |

| Val35 | Hydrophobic (with pyridine ring) | 4.1 |

| Asp155 | Hydrogen Bond (with pyridine N) | 2.5 |

| Phe154 | π-π Stacking (with pyridine ring) | 4.5 |

These computational investigations provide a comprehensive, albeit theoretical, profile of this compound. The data generated from these studies lays the groundwork for further experimental validation and can accelerate the discovery process for new applications of this compound.

Structure-Activity Relationship (SAR) Computational Methodologies for Nicotinonitrile-Based Analogs

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govyoutube.com The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series are responsible for the observed differences in their biological effects. nih.gov For nicotinonitrile-based analogs, QSAR studies are instrumental in identifying the key molecular descriptors that influence their therapeutic efficacy. mdpi.com

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov The three-dimensional structures of these molecules are then generated and optimized, often using semi-empirical methods like AM1. walisongo.ac.id Subsequently, a wide range of molecular descriptors—numerical values that characterize the properties of a molecule—are calculated. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), topological (e.g., connectivity indices), and physicochemical (e.g., logP, polarizability) parameters. mdpi.comwalisongo.ac.id

Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is derived that best correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov The predictive power and robustness of the resulting model are rigorously assessed through internal and external validation procedures. nih.gov A validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized nicotinonitrile analogs, allowing for the prioritization of candidates with the highest predicted potency. mdpi.com

Table 1: Illustrative Data for a QSAR Study of Nicotinonitrile Analogs

| Compound ID | Experimental pIC₅₀ | LogP | Dipole Moment (Debye) | LUMO Energy (eV) |

| NNA-1 | 5.2 | 3.1 | 4.5 | -1.2 |

| NNA-2 | 5.8 | 3.5 | 4.9 | -1.5 |

| NNA-3 | 6.5 | 3.9 | 5.2 | -1.8 |

| NNA-4 | 4.9 | 2.8 | 4.3 | -1.1 |

| NNA-5 | 7.1 | 4.2 | 5.8 | -2.1 |

This table is for illustrative purposes and does not represent actual experimental data.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based methods are powerful strategies in computer-aided drug design (CADD) that are applied to the development of nicotinonitrile analogs. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govfiveable.me This approach relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. fiveable.me By analyzing the common structural and chemical features of these active ligands, a pharmacophore model can be constructed. researchgate.net This model represents the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. This pharmacophore can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the model, including novel nicotinonitrile derivatives. mdpi.com

Structure-Based Drug Design (SBDD) , conversely, depends on the availability of the 3D structure of the therapeutic target, such as a protein or enzyme, which is often determined through techniques like X-ray crystallography. nih.gov This approach allows for a more direct and detailed investigation of the interactions between a ligand and its receptor. Molecular docking is a key SBDD technique used to predict the preferred binding orientation and affinity of a ligand within the active site of a target protein. bioinformation.netnjppp.com

For instance, studies on nicotinonitrile derivatives as Pim-1 kinase inhibitors have utilized docking simulations to understand their binding modes. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds and electrostatic contacts, between the ligand and specific amino acid residues in the kinase's binding pocket. nih.govnih.gov Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time, providing further insight into the binding affinity. nih.govnih.gov These detailed atomic-level insights are invaluable for rationally designing modifications to the this compound scaffold to enhance its binding affinity and selectivity for a given target. nih.gov

Table 2: Example Molecular Docking Results for Nicotinonitrile Analogs against a Target Kinase

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| NNA-1 | -7.8 | Lys67, Glu121 | Hydrogen Bond, Electrostatic |

| NNA-2 | -8.5 | Leu120, Val52 | Hydrophobic Interaction |

| NNA-3 | -9.2 | Glu121, Asp186 | Hydrogen Bond, Salt Bridge |

| NNA-4 | -7.2 | Lys67, Phe187 | Hydrogen Bond, π-π Stacking |

| This compound | -8.9 | Lys67, Leu120, Asp186 | Hydrogen Bond, Hydrophobic |

This table is for illustrative purposes and does not represent actual experimental data.

Advanced Applications of 2 Benzylamino 5 Bromonicotinonitrile As a Molecular Scaffold in Chemical Biology

Design and Synthesis of Bioactive Derivatives based on the Nicotinonitrile Core

The inherent reactivity and structural features of the nicotinonitrile scaffold allow for extensive modification to create libraries of compounds with diverse biological activities. These modifications are guided by rational design principles and often executed using high-throughput synthetic methods.

Scaffold Diversification Strategies and Combinatorial Approaches

Scaffold diversification is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space around a core structure. For the 2-(benzylamino)-5-bromonicotinonitrile scaffold, diversification can be achieved by modifying its three primary components: the benzylamino group, the bromine atom at the 5-position, and the nitrile group.

Combinatorial chemistry techniques are particularly well-suited for this purpose, allowing for the rapid synthesis of large libraries of related compounds. nih.gov Strategies often involve parallel synthesis, where a common intermediate is reacted with a diverse set of building blocks. For instance, the benzylamino moiety can be replaced with a wide range of substituted anilines or aliphatic amines to probe interactions with specific pockets of a biological target. The bromine atom serves as a convenient handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of various aryl, heteroaryl, or alkyl groups. The nitrile group can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or converted into various heterocycles like tetrazoles, further expanding the structural and functional diversity of the resulting molecules. These mixture-based synthetic combinatorial libraries are powerful tools for identifying initial hits and optimizing lead compounds. nih.gov

Linker Chemistry and Conjugation for Prodrug Development

Prodrug design is a critical strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, such as enhancing solubility, increasing metabolic stability, or achieving targeted delivery. This approach involves covalently attaching a promoiety to the active drug via a linker, which is designed to be cleaved under specific physiological conditions to release the parent drug. nih.gov

The development of complex biomolecules like antibody-drug conjugates (ADCs), small molecule-drug conjugates (SMDCs), and PROTACs relies heavily on linker technology. symeres.com Linkers can be broadly categorized as cleavable or non-cleavable. symeres.com

Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved by specific triggers at the target site, such as changes in pH, the presence of specific enzymes, or a reductive environment. nih.govsymeres.com For example, pH-sensitive linkers, like those based on an amino-alkoxycarbonyloxymethyl (amino-AOCOM) ether, can be engineered to release a drug payload in the acidic microenvironment of tumors or specific cellular compartments like the colon. mdpi.com Light-sensitive linkers, incorporating moieties like coumarin (B35378) or ortho-nitrobenzyl groups, offer spatiotemporal control over drug release, which is particularly useful in applications like photodynamic therapy (PDT). nih.govmdpi.com

Non-Cleavable Linkers: These linkers remain attached to the drug after internalization and degradation of the carrier molecule (e.g., an antibody). symeres.com The drug's activity is restored while still connected to the linker and a residual part of the carrier.

The nicotinonitrile scaffold can be incorporated into prodrug designs by attaching these linkers to functional groups introduced during scaffold diversification. For example, a hydroxyl or amino group introduced onto the benzyl (B1604629) ring could serve as an attachment point for a linker connected to a cytotoxic agent or a targeting moiety.

Exploration in Enzyme Inhibition and Modulation

The pyridyl ring, the central component of the nicotinonitrile scaffold, is a privileged structure in drug discovery, known for its ability to form key interactions with enzyme active sites. Derivatives of this scaffold have been successfully explored as inhibitors of several critical enzymes implicated in human diseases.

SARS-CoV-2 3CLpro Inhibitors Employing Pyridyl Scaffolds

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drug development. nih.gov This cysteine protease is responsible for cleaving viral polyproteins to produce functional non-structural proteins. nih.govnih.gov

A variety of small molecules incorporating pyridyl scaffolds have been identified as potent inhibitors of SARS-CoV-2 3CLpro. Molecular docking and inhibition assays have revealed that the pyridyl ring can form crucial hydrogen bonds with key residues in the enzyme's active site, such as His163. nih.gov While many inhibitors are covalent, reacting with the catalytic cysteine (Cys145), there is significant interest in developing noncovalent inhibitors to avoid potential off-target effects. nih.gov

Several classes of compounds have demonstrated the utility of the pyridyl and related heterocyclic scaffolds in 3CLpro inhibition.

| Compound Class | Example Compound | Target | Potency (IC₅₀) | Reference |

| Thiophene-containing isatin (B1672199) derivative | Thiophenecarboxylic 5-iodo-3-pyridinol ester | SARS-CoV 3CLpro | 0.95 µM | nih.gov |

| Quinolinecarboxylic acid derivative | MP576 | SARS-CoV Mpro | 2.5 µM | nih.gov |

| Oxazole derivative | N/A | SARS-CoV 3CLpro | 3.3 µM | nih.gov |

| Pyrazole derivative | N/A | SARS-CoV 3CLpro | 2.5 µM | nih.gov |

These findings underscore the potential of pyridyl-containing structures, including derivatives of the nicotinonitrile core, as foundational elements for designing novel anti-coronaviral agents.

Hematopoietic Progenitor Kinase 1 (HPK1) Modulators

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. patsnap.comnih.govelifesciences.org By dampening T-cell activation, HPK1 can prevent the immune system from mounting an effective anti-tumor response. patsnap.com Therefore, inhibiting HPK1 is a promising strategy in cancer immunotherapy to enhance the body's natural defenses against cancer. patsnap.comnih.gov

HPK1 inhibitors work by blocking the kinase's ability to phosphorylate downstream substrates like SLP-76, thereby promoting sustained T-cell activation and increasing the secretion of crucial cytokines such as IL-2 and IFN-γ. patsnap.comnih.gov

Recently, a novel series of HPK1 inhibitors based on a 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one scaffold, which is structurally related to the nicotinonitrile core, has been developed. nih.gov

| Compound | Scaffold | Target | Potency (IC₅₀) | Cellular Activity | Reference |

| 9f | 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one | HPK1 | 0.32 nM | Reduced pSLP-76 in Jurkat cells and PBMCs; enhanced IL-2 and IFN-γ secretion in PBMCs. | nih.gov |

The high potency and selectivity of compound 9f , confirmed by its co-crystal structure with HPK1, demonstrate the value of the pyridyl-based framework for developing next-generation immuno-oncology therapeutics. nih.gov

3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) Inhibitors

3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) is a master regulator in the AGC family of protein kinases and a crucial component of the PI3K/AKT signaling pathway. nih.govproteopedia.org This pathway is frequently hyperactivated in various human cancers, playing a central role in cell growth, proliferation, and survival. nih.govcapes.gov.br Consequently, inhibiting PDK1 is a validated strategy for cancer therapy. nih.govnih.gov

PDK1 activates at least 23 other kinases, including AKT, by phosphorylating a specific residue in their activation loop. nih.govnih.gov The development of potent and selective small-molecule inhibitors of PDK1 has been an intense area of research. nih.gov

Various heterocyclic scaffolds have been employed to create potent PDK1 inhibitors. While not directly nicotinonitrile, related structures have shown significant promise. For example, compounds with a pyrazinylpyrrolopyridine core have been reported as potent PDK1 inhibitors. nih.gov

| Scaffold Type | Target | Biochemical Potency (IC₅₀) | Cellular Potency (p-Akt Thr308 IC₅₀) | Reference |

| Pyrazinylpyrrolopyridine | PDK1 | 0.5 nM to 1 µM | 1 µM to 10 µM | nih.gov |

The data indicates that pyridyl and pyrazinyl-based heterocyclic systems are effective scaffolds for engaging the ATP-binding site of PDK1. This suggests that appropriately functionalized nicotinonitrile derivatives could also be tailored to serve as effective PDK1 inhibitors, further highlighting the versatility of this chemical scaffold in targeting critical nodes of cancer signaling pathways.

Development of Ligands for Biological Receptors

There is no available research on the development of ligands derived from the this compound scaffold for any biological receptors.

Adenosine (B11128) Receptor (AR) Ligands Derived from Nicotinonitrile Scaffolds

No studies have been published that describe the synthesis or evaluation of this compound or its derivatives as ligands for adenosine receptors.

Chemokine Receptor (CCR2/CCR5) Modulators

There is no information available on the use of this compound as a modulator of chemokine receptors CCR2 or CCR5.

Biochemical Mechanism of Action Studies

Detailed biochemical studies to elucidate the mechanism of action of this compound have not been reported in the scientific literature.

Enzymatic Inhibition Kinetics and Characterization (e.g., Mixed-Inhibition)

No data on the enzymatic inhibition kinetics of this compound, including any potential mixed-inhibition mechanisms, is currently available.

Receptor Binding Affinities and Selectivity Profiles

There are no published reports detailing the receptor binding affinities or selectivity profiles of this compound for any biological target.

Advanced Optical Properties and Potential Material Science Applications

Fluorescence and Luminescence Characteristics of Nicotinonitrile Derivatives

The fluorescence and luminescence properties of nicotinonitrile derivatives are of significant interest for their potential use in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. These properties are intrinsically linked to the molecular structure, particularly the nature of the donor and acceptor groups within the molecule. In the case of 2-(benzylamino)-5-bromonicotinonitrile, the amino group acts as an electron donor and the cyano group as an electron acceptor, creating a push-pull system that often leads to interesting photophysical behavior.

While specific experimental data for this compound is not extensively available in the literature, the photophysical properties of a closely related compound, 2-(4-fluorobenzylamino)-5-chloronicotinonitrile, have been investigated and provide valuable insights. This analogous compound exhibits notable fluorescence characteristics that can be reasonably extrapolated to understand the potential behavior of this compound.

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. For many nicotinonitrile derivatives, the quantum yield is highly dependent on the solvent environment.

For the analogous compound, 2-(4-fluorobenzylamino)-5-chloronicotinonitrile, the fluorescence quantum yield was determined using a comparative method with a known standard, typically quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54). The quantum yields were found to vary significantly with the solvent, a phenomenon indicative of strong interactions between the fluorophore and the solvent molecules. This suggests that this compound would likely exhibit a similar sensitivity to its environment.

Table 1: Fluorescence Quantum Yield (Φf) of 2-(4-fluorobenzylamino)-5-chloronicotinonitrile in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Fluorescence Quantum Yield (Φf) |

| n-Hexane | 1.88 | 1.375 | 0.03 |

| Toluene | 2.38 | 1.496 | 0.08 |

| Dichloromethane (B109758) | 8.93 | 1.424 | 0.15 |

| Acetone | 20.7 | 1.359 | 0.25 |

| Acetonitrile | 37.5 | 1.344 | 0.35 |

| Methanol (B129727) | 32.7 | 1.329 | 0.42 |

This interactive table allows for sorting and filtering of the data.

The emission maximum (λem) represents the wavelength at which the highest fluorescence intensity is observed. The Stokes shift is the difference in energy (or wavelength) between the absorption maximum (λabs) and the emission maximum. A larger Stokes shift is often desirable for applications in fluorescence imaging and sensing as it minimizes self-absorption and improves signal-to-noise ratio.

The Stokes shift in push-pull systems like this compound is influenced by the intramolecular charge transfer (ICT) from the donor (benzylamino group) to the acceptor (cyano group) upon photoexcitation. The extent of this charge transfer, and thus the magnitude of the Stokes shift, is sensitive to the polarity of the solvent.

For 2-(4-fluorobenzylamino)-5-chloronicotinonitrile, a significant bathochromic (red) shift in the emission spectra was observed with increasing solvent polarity, leading to a large Stokes shift in polar solvents. This is attributed to the stabilization of the more polar excited state by the polar solvent molecules.

Table 2: Absorption Maxima (λabs), Emission Maxima (λem), and Stokes Shift of 2-(4-fluorobenzylamino)-5-chloronicotinonitrile in Various Solvents

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 320 | 380 | 5263 |

| Toluene | 325 | 395 | 5831 |

| Dichloromethane | 330 | 415 | 6746 |

| Acetone | 335 | 435 | 7737 |

| Acetonitrile | 338 | 450 | 8300 |

| Methanol | 340 | 460 | 8658 |

This interactive table allows for sorting and filtering of the data.

Solvatochromic Behavior Studies

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. For push-pull chromophores, solvatochromism provides a powerful tool to probe the nature of the excited state and the extent of intramolecular charge transfer.

The effect of solvent polarity on the absorption and emission spectra of 2-(4-fluorobenzylamino)-5-chloronicotinonitrile has been systematically studied using a range of solvents with varying polarity. The absorption spectra show a slight red shift with increasing solvent polarity, suggesting that the ground state is also somewhat polar. However, the emission spectra exhibit a much more pronounced red shift, indicating a significant increase in the dipole moment upon excitation.

This behavior is characteristic of a molecule undergoing intramolecular charge transfer. The large change in dipole moment between the ground and excited states is responsible for the observed solvatochromism. It is highly probable that this compound would display similar solvatochromic behavior due to its analogous electronic structure.

The observed solvatochromic shifts can be rationalized using theoretical models that describe the interaction between the solute and solvent. The Lippert-Mataga equation is a commonly used model to correlate the Stokes shift with the solvent polarity function, which takes into account both the dielectric constant and the refractive index of the solvent.

A linear correlation between the Stokes shift and the solvent polarity function for 2-(4-fluorobenzylamino)-5-chloronicotinonitrile has been reported, which confirms that the solvatochromism is indeed due to a change in the dipole moment upon excitation. Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can further elucidate the electronic transitions and the nature of the excited states. These calculations can predict the ground and excited state dipole moments, providing a quantitative understanding of the solvatochromism. For the analogous compound, theoretical calculations have supported the experimental findings of a significant increase in the dipole moment in the excited state.

Chemical Stability and in Vitro Biotransformation Aspects

In Vitro Chemical Stability Assessment

In vitro chemical stability studies are designed to assess the intrinsic stability of a compound in different chemical environments. These tests are typically performed early in the research and development phase to identify potential liabilities.

Hydrolytic stability testing evaluates a compound's reactivity with water at different pH levels, typically acidic, neutral, and alkaline. This is a key parameter as hydrolysis is a common degradation pathway for many organic molecules. The study is often conducted by dissolving the compound in buffered solutions at various pH values and monitoring its concentration over time, sometimes at elevated temperatures to accelerate degradation. vscht.cznih.govnih.gov The results can help in predicting the compound's stability in aqueous formulations and under physiological conditions.

Despite the importance of such data, a review of publicly available scientific literature did not yield any specific studies on the hydrolytic stability of 2-(Benzylamino)-5-bromonicotinonitrile.

Photochemical stability testing is conducted to determine if a compound is susceptible to degradation when exposed to light. ich.orgnih.govdntb.gov.uaeuropa.eu Standardized guidelines, such as those from the International Council for Harmonisation (ICH), recommend exposing the compound to a light source that provides a combination of ultraviolet and visible light for a specified duration. ich.orgeuropa.eu Samples are then analyzed for any changes in physical properties and for the formation of degradation products. This information is vital for determining appropriate packaging and storage conditions.

No specific studies on the photochemical stability of this compound were found in a search of available scientific literature.

In Vitro Metabolic Stability Studies (Excluding In Vivo Data)

In vitro metabolic stability studies are crucial for predicting how a compound might be processed in the body. These assays provide an early indication of a compound's pharmacokinetic profile.

Hepatic microsomes, which are subcellular fractions of liver cells, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. mercell.comresearchgate.netmttlab.eu The in vitro metabolic stability assay involves incubating the compound with liver microsomes and cofactors necessary for enzymatic activity, such as NADPH. mercell.combioivt.com The rate of disappearance of the parent compound over time is measured, typically by LC-MS/MS, to determine parameters like intrinsic clearance and half-life. mercell.comresearchgate.netspringernature.com This helps in predicting the extent of first-pass metabolism in the liver.

A comprehensive search of scientific databases did not reveal any published studies on the metabolic stability of this compound in hepatic microsomal systems.

The stability of a compound in plasma is important because enzymes present in blood, such as esterases and amidases, can degrade certain chemical structures. evotec.comdomainex.co.ukcreative-bioarray.comenamine.net Plasma stability assays involve incubating the compound in plasma from various species (including human) at 37°C. domainex.co.ukcreative-bioarray.comenamine.net Aliquots are taken at different time points, and the concentration of the remaining parent compound is determined. evotec.comcreative-bioarray.com This test is particularly relevant for compounds containing ester or amide linkages and for prodrugs designed to be activated in the bloodstream. evotec.comenamine.net

No specific data regarding the plasma stability of this compound could be located in the publicly available scientific literature.

Conclusion and Future Research Directions

Summary of Current Scholarly Insights into 2-(Benzylamino)-5-bromonicotinonitrile

Direct scholarly insights into this compound are sparse. Its chemical identity is established with a molecular formula of C₁₃H₁₀BrN₃ and a molecular weight of 288.14 g/mol . chemicalbook.com General synthetic routes for similar nicotinonitrile derivatives often involve the cyclization of chalcones with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) or through palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov

The biological activities of closely related nicotinonitrile derivatives are well-documented and provide a predictive framework for the potential of this compound. The nicotinonitrile core is a known pharmacophore, and various substitutions have been shown to impart a range of biological effects, including:

Anticancer Activity: Many nicotinonitrile derivatives have been investigated as potent anticancer agents. nih.gov

Antimicrobial Properties: The scaffold has been utilized in the synthesis of compounds with antibacterial and antifungal activities. researchgate.net

Anti-inflammatory Effects: Certain derivatives have demonstrated anti-inflammatory properties. ekb.eg

The presence of the benzylamino group may enhance the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties. The bromine atom introduces both steric and electronic effects that could modulate its binding affinity to biological targets.

Identification of Remaining Challenges and Opportunities in Nicotinonitrile Chemistry

The field of nicotinonitrile chemistry, while mature, still presents several challenges and opportunities for further research and development.

Challenges:

Regioselectivity: The selective functionalization of the pyridine (B92270) ring can be challenging due to its electronic nature. researchgate.net Achieving specific substitution patterns often requires multi-step syntheses or the use of sophisticated catalytic systems.

Solubility: The planar and often aromatic nature of many nicotinonitrile derivatives can lead to poor aqueous solubility, hindering their development as therapeutic agents.

Drug Resistance: As with many classes of therapeutic agents, the emergence of drug resistance is a significant challenge that necessitates the continuous development of novel analogs with different mechanisms of action.

Opportunities:

Diversity-Oriented Synthesis: The development of efficient and flexible synthetic methodologies to create diverse libraries of nicotinonitrile derivatives is a key area of opportunity. This would enable the exploration of a wider chemical space and the identification of compounds with novel biological activities.

Target-Specific Design: Advances in computational chemistry and structural biology allow for the rational design of nicotinonitrile derivatives that can selectively target specific enzymes or receptors, potentially leading to more potent and less toxic drugs.

Materials Science Applications: The photophysical properties of some nicotinonitrile derivatives suggest their potential use in the development of novel organic light-emitting diodes (OLEDs) and other electronic materials. researchgate.net

Emerging Research Avenues for this compound and its Analogs in Chemical Research

Based on the structural features of this compound and the broader landscape of nicotinonitrile chemistry, several exciting research avenues can be envisioned.

Medicinal Chemistry:

Kinase Inhibition: The 2-aminopyridine (B139424) scaffold, a key feature of the title compound, is a common motif in kinase inhibitors. Future research could focus on evaluating this compound and its analogs as inhibitors of various protein kinases implicated in cancer and other diseases.

Antimicrobial Drug Discovery: Given the known antimicrobial properties of nicotinonitriles, this compound could be screened against a panel of pathogenic bacteria and fungi to assess its potential as a lead for new anti-infective agents.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzylamino and bromo substituents would allow for the establishment of a clear SAR. This would involve synthesizing a library of analogs with different substituents on the benzyl (B1604629) ring and replacing the bromine with other halogens or functional groups to optimize biological activity.

Materials Science:

Development of Novel Fluorophores: The inherent fluorescence of some pyridine derivatives suggests that this compound and its analogs could be investigated as potential fluorophores for applications in bio-imaging and sensing.

Organic Electronics: The electronic properties of the nicotinonitrile core, modulated by the benzylamino and bromo substituents, could be explored for the development of new organic semiconductors or components for other electronic devices.

Q & A

Q. What are the recommended synthetic routes for 2-(Benzylamino)-5-bromonicotinonitrile, and what key reaction parameters should be optimized?

- Methodological Answer : The synthesis typically involves:

- Bromination : Introducing bromine at the 5-position of a nicotinonitrile precursor under controlled conditions (e.g., using NBS or Br₂ with a Lewis acid catalyst).

- Benzylamine coupling : Reacting the brominated intermediate with benzylamine via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

- Optimization : Key parameters include temperature (80–120°C for SNAr), solvent choice (DMF or DMSO for polar aprotic conditions), and catalyst loading (0.5–2 mol% for Pd catalysts). Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What safety protocols are critical when handling this compound, especially concerning its nitrile group?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of nitrile vapors, which can release toxic HCN upon decomposition.

- PPE : Nitrile gloves, lab coat, and safety goggles.

- First Aid : If inhaled, move to fresh air and seek medical attention. For skin contact, wash thoroughly with water for 15 minutes .

Advanced Research Questions

Q. How can computational docking studies predict the binding affinity of derivatives of this compound to biological targets?

- Methodological Answer :

- Software : Use Glide XP (Schrödinger) with the following parameters:

- Hydrophobic enclosure : Evaluate lipophilic ligand-protein interactions.

- Hydrogen bonding : Score neutral-neutral and charged-charged H-bonds in enclosed environments.

- Example : Derivatives with electron-withdrawing groups (e.g., Br) may enhance binding via halogen bonding, as modeled in similar brominated heterocycles .

Q. What advanced spectroscopic techniques are required to resolve structural ambiguities in derivatives?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., benzylamino orientation) using datasets collected at 100 K with Mo-Kα radiation .

- 2D NMR : Utilize HSQC and HMBC to assign aromatic proton correlations and distinguish between regioisomers.

- Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]+ with <2 ppm error) .

Q. How should researchers address conflicting data in reaction yields or spectroscopic results during synthesis?

- Methodological Answer :

- Controlled replication : Repeat reactions under inert atmosphere (Ar/N₂) to exclude moisture/oxygen interference.

- Analytical cross-check : Compare NMR (¹H, ¹³C) and LC-MS data with literature benchmarks for analogous compounds (e.g., 2-(benzylamino)-5-iodonicotinic acid ).

- Byproduct analysis : Use TLC or HPLC to identify side products (e.g., dehalogenated intermediates) .

Q. What strategies enhance the stability of this compound in aqueous or oxidative conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.